Cas no 312922-29-5 (Ethyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate)

Ethyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a heterocyclic thiazole derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a 2-methoxyphenyl substituent and a sulfanylidene group, contributing to its reactivity as a building block for pharmacologically active compounds. The presence of both amino and ester functional groups enhances its versatility in further derivatization. This compound may exhibit utility in the development of antimicrobial or anti-inflammatory agents due to the thiazole core's known bioactivity. Its stable crystalline form ensures ease of handling in laboratory settings. Suitable for research applications, it offers a balance of reactivity and stability for synthetic modifications.
Ethyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate structure
312922-29-5 structure
Product Name:Ethyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
CAS No:312922-29-5
MF:C13H14N2O3S2
MW:310.391860485077
CID:1452364
PubChem ID:628238
Update Time:2025-06-14

Ethyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
    • SBB002719
    • Ethyl 4-amino-2,3-dihydro-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazole-5-carboxylate
    • Ethyl 4-amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
    • SMR000033601
    • ZERO/008120
    • AC1LCFN3
    • ChemDiv1_017330
    • Oprea1_251586
    • SBB002719; Ethyl 4-amino-2,3-dihydro-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazole-5-carboxylate; Ethyl 4-amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate; SMR000033601; ZERO/008120; AC1LCFN3; ChemDiv1_017330; Oprea1_251586;
    • MLS000047590
    • BDBM34362
    • EU-0066622
    • 312922-29-5
    • 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-(2-methoxyphenyl)-2-thioxo-, ethyl ester
    • ethyl 4-azanyl-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
    • CCG-202884
    • SR-01000597033
    • AKOS001580954
    • MLS003881338
    • 4-Thiazoline-5-carboxylic acid, 4-amino-3-(2-methoxyphenyl)-2-thioxo-, ethyl ester
    • cid_628238
    • CS-0333137
    • 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-5-thiazolecarboxylic acid ethyl ester
    • Ethyl 4-amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate
    • DIMYACCFVLIZQP-UHFFFAOYSA-N
    • DTXSID70347939
    • 4-amino-3-(2-methoxyphenyl)-2-thioxo-4-thiazoline-5-carboxylic acid ethyl ester
    • Ethyl 4-amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate #
    • ETHYL 4-AMINO-3-(2-METHOXYPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE
    • CHEMBL1457595
    • SR-01000597033-1
    • HMS2296O16
    • HMS636D16
    • STK709517
    • Inchi: 1S/C13H14N2O3S2/c1-3-18-12(16)10-11(14)15(13(19)20-10)8-6-4-5-7-9(8)17-2/h4-7H,3,14H2,1-2H3
    • InChI Key: DIMYACCFVLIZQP-UHFFFAOYSA-N
    • SMILES: S1C(N(C(=C1C(=O)OCC)N)C1C=CC=CC=1OC)=S

Computed Properties

  • Exact Mass: 310.04458466g/mol
  • Monoisotopic Mass: 310.04458466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 122Ų

Ethyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate Pricemore >>

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Additional information on Ethyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

Comprehensive Overview of Ethyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate (CAS No. 312922-29-5)

Ethyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate (CAS No. 312922-29-5) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a thiazole core, a methoxyphenyl substituent, and an ethyl carboxylate group, making it a versatile intermediate for synthesizing bioactive derivatives. Its sulfanylidene moiety further enhances its reactivity, enabling applications in drug discovery and material science.

In recent years, the demand for heterocyclic compounds like Ethyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate has surged due to their role in developing antimicrobial agents and anticancer drugs. Researchers are particularly interested in its potential to modulate enzyme activity, such as kinase inhibitors, which are pivotal in treating chronic diseases. The compound’s CAS No. 312922-29-5 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.

The synthesis of Ethyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves multi-step reactions, including cyclization and esterification. Its methoxy group contributes to improved solubility, while the thiazole ring offers stability under physiological conditions. These properties align with the growing trend of designing bioavailable small molecules for therapeutic applications, a hot topic in medicinal chemistry forums and publications.

From an industrial perspective, this compound is valued for its scalability and compatibility with green chemistry principles. Manufacturers emphasize optimizing its production to reduce waste, addressing the global push for sustainable synthesis. Questions like “How to improve the yield of CAS 312922-29-5?” or “What are the applications of thiazole derivatives in agriculture?” are commonly explored in patent filings and research papers.

In summary, Ethyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate represents a promising scaffold for innovation across multiple disciplines. Its CAS No. 312922-29-5 serves as a gateway to advanced studies, bridging gaps between organic synthesis and applied sciences. As interest in tailored heterocycles grows, this compound will likely remain a focal point for researchers and industry professionals alike.

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